2-(1H-Pyrrol-3-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78599-49-2 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H10N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H,11H2 |
InChI Key |
IRVZIKFKPZOBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1h Pyrrol 3 Yl Aniline and Its Derivatives
Transition-Metal-Catalyzed Cross-Coupling Reactions
The formation of the C-C bond between the aniline (B41778) and pyrrole (B145914) moieties is most effectively accomplished using transition-metal catalysis. Palladium- and copper-based systems are the most widely employed, offering a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and the commercial availability of its key reagents. harvard.edu This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate. harvard.edu For the synthesis of 2-(1H-Pyrrol-3-yl)aniline, this typically involves the reaction of a 2-haloaniline with a pyrrole-3-boronic acid or its ester derivative.
The key disconnection in the Suzuki-Miyaura synthesis of the target molecule involves the coupling of an activated aniline, such as 2-iodoaniline, with a suitable pyrrole-3-boronic acid derivative. To prevent unwanted side reactions and to enhance stability, the pyrrole nitrogen is often protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc). The use of a protecting group can be crucial, as unprotected nitrogen-rich heterocycles can sometimes inhibit the palladium catalyst. nih.gov The subsequent deprotection step then yields the final this compound.
The success of the Suzuki-Miyaura coupling is highly dependent on the specific combination of the palladium source, ligand, base, and solvent system. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for such transformations. nih.gov Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can also be effective, often in combination with specific phosphine (B1218219) ligands. nih.gov
The choice of base is critical for the transmetalation step of the catalytic cycle. Inorganic bases such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) are frequently employed, often in an aqueous solution mixed with an organic solvent like dioxane. nih.govmdpi.com The reaction temperature is also a key parameter, with temperatures typically ranging from 80-110 °C to ensure a reasonable reaction rate. nih.gov
Below is a representative table of conditions that have been successfully applied to the Suzuki-Miyaura coupling of N-SEM-protected 4-bromopyrrole with phenylboronic acid, which serves as a model for the synthesis of this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 61 | nih.gov |
| Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 45 | nih.gov |
| Pd(OAc)₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 52 | nih.gov |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 85 | nih.gov |
| Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 73 | nih.gov |
This data is based on the coupling of N-SEM-4-bromopyrrole with phenylboronic acid and is illustrative for the synthesis of aryl-substituted pyrroles.
Copper-Catalyzed Coupling Approaches
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, present an alternative to palladium-based methods for the formation of C-N and C-C bonds. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. For the synthesis of pyrrole-aniline linkages, copper catalysis could theoretically be employed, although specific examples for the 3-yl isomer are less common in the literature compared to palladium-catalyzed routes.
Alternative Palladium-Catalyzed Strategies for Pyrrole-Aniline Linkage
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be envisioned for the synthesis of this compound. These include the Stille coupling (using organotin reagents), the Hiyama coupling (using organosilicon reagents), and the Negishi coupling (using organozinc reagents). Each of these methods has its own set of advantages and disadvantages concerning substrate scope, functional group tolerance, and the toxicity of the reagents involved. The choice of a particular method would depend on the specific starting materials available and the desired complexity of the final product.
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions represent a more classical approach to the synthesis of the pyrrole ring itself. The Paal-Knorr pyrrole synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. In the context of this compound, one could theoretically construct the pyrrole ring onto a pre-existing aniline derivative that contains a suitable 1,4-dicarbonyl precursor. However, this approach is often less direct and may require more complex starting materials compared to the more convergent cross-coupling strategies.
FeCl₃-Catalyzed Annulation and Cleavage Strategies
Iron(III) chloride (FeCl₃) is an inexpensive, environmentally benign, and versatile catalyst for various organic transformations. One notable application is the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from 1-(2-aminophenyl)pyrroles and cyclic ethers. rsc.org This method involves the functionalization of C(sp³)–H bonds and the formation of new C–C and C–N bonds. rsc.org
FeCl₃ also catalyzes the decyanative [4+2] annulation of α-aminonitriles with alkynes to produce 2,4-diaryl quinolines. nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds through an in situ generated iminium species, followed by a Povarov-type annulation. organic-chemistry.orgresearchgate.net The methodology demonstrates broad substrate compatibility and has been successfully scaled up for gram-scale synthesis and adapted for continuous-flow processes, significantly reducing reaction times. organic-chemistry.org Furthermore, FeCl₃ has been employed in the synthesis of heterocyclic N,O-aminals and hemiaminals through a three-component reaction, highlighting its utility in constructing diverse heterocyclic scaffolds. beilstein-journals.org
| Reaction Type | Starting Materials | Product Type | Catalyst | Key Features |
| Annulation and Cleavage | 1-(2-Aminophenyl)pyrroles, Cyclic ethers | Pyrrolo[1,2-a]quinoxalines | FeCl₃ | Functionalization of C(sp³)–H bonds. rsc.org |
| Decyanative [4+2] Annulation | α-Aminonitriles, Alkynes | 2,4-Diaryl quinolines | FeCl₃ | Povarov-type annulation, scalable. nih.govorganic-chemistry.orgresearchgate.net |
| Three-Component Reaction | 1,2-Diaza-1,3-dienes, α-Aminoacetals, Iso(thio)cyanates | Heterocyclic N,O-aminals, Hemiaminals | FeCl₃ | Selective intramolecular N-annulation. beilstein-journals.org |
Metal-Free Synthetic Routes
The development of metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and toxicity associated with metal catalysts.
Decarboxylative Oxidative Annulation Reactions Utilizing α-Hydroxy Acids as Aldehyde Surrogates
A notable metal-free approach involves the use of α-hydroxy acids as aldehyde surrogates in a decarboxylative oxidative annulation reaction. This strategy has been successfully employed for the synthesis of pyrrolo[1,2-a]quinoxalines and quinazolinones from 2-(1H-pyrrol-1-yl)anilines and 2-aminobenzamides, respectively. nih.govrsc.org The reaction is typically initiated by a radical initiator like tert-butyl hydrogen peroxide (TBHP), which facilitates the in situ generation of an aldehyde from the α-hydroxy acid. nih.govrsc.org This is followed by condensation with the amine, intramolecular cyclization, and subsequent oxidation to furnish the final heterocyclic product. This method is environmentally benign and has been shown to be effective for a range of substrates, including the reaction of 2-(1H-indol-1-yl)aniline with mandelic acid to produce indolo[1,2-a]quinoxaline. nih.gov
Ortho-Metalation and Metal Exchange Approaches
Ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.
t-BuLi Induced Ortho-Metalation/Lanthanum Chloride Exchange
The use of strong organolithium bases like tert-butyllithium (B1211817) (t-BuLi) can effect the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). For π-excessive heterocycles like N-protected pyrroles, C-2 lithiation is highly dominant. uwindsor.ca However, the strategic placement of a directing group on the N-aryl substituent can direct the lithiation to the ortho position of the aniline ring.
While specific examples detailing a subsequent lanthanum chloride exchange for the synthesis of this compound are not prevalent in the readily available literature, the principle of ortho-lithiation provides a clear pathway for functionalization. The resulting aryllithium species can react with a variety of electrophiles to introduce substituents at the ortho position. The use of transmetalation agents like lanthanum chloride could potentially modify the reactivity and selectivity of the organometallic intermediate. Further research in this area could lead to the development of novel synthetic routes to the target compound. General methods for the ortho-functionalization of various arenes using in situ lithiation followed by trapping with electrophiles have been well-established, demonstrating the broad applicability of this approach. nih.govrsc.org
Modified Clauson-Kaas Protocols for N-Substituted Pyrroles
The Clauson-Kaas reaction is a classical and widely used method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran. beilstein-journals.orgnih.gov Over the years, numerous modifications have been developed to improve the efficiency, scope, and environmental friendliness of this reaction. beilstein-journals.orgnih.gov
These modifications often involve the use of various catalysts, including Brønsted acids, metal catalysts, and even nano-organocatalysts, under different reaction conditions such as conventional heating, microwave irradiation, or in green solvents. beilstein-journals.orgnih.gov For instance, a modified one-pot, two-step procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in water to generate an activated species that reacts with primary amines in an acetate buffer at room temperature, affording high yields of N-substituted pyrroles. nih.gov This method is particularly advantageous for the synthesis of acid- or heat-sensitive pyrroles. nih.gov The use of catalysts like manganese(II) nitrate (B79036) under microwave conditions has also been reported to provide a rapid and efficient synthesis of N-substituted pyrroles in the absence of a solvent. researchgate.net
| Catalyst/Conditions | Amine Substrate | Key Features |
| Water, Acetate buffer, Room temperature | Primary amines | Mild conditions, suitable for sensitive substrates. nih.gov |
| Mn(NO₃)₂·4H₂O, Microwave | Aromatic amines | Rapid, solvent-free, high yields. researchgate.net |
| L-(+)-tartaric acid-choline chloride DES | Aromatic amines | Green solvent, good yields. beilstein-journals.orgnih.gov |
| Fe₃O₄@-γ-Fe₂O₃-SO₃H | Amines | Heterogeneous catalyst. beilstein-journals.orgnih.gov |
Synthesis of Specific Derivatized Forms
The regiochemistry of the pyrrole and aniline linkage dictates the synthetic approach. Methodologies have been developed to selectively prepare isomers such as 2-(1H-pyrrol-1-yl)anilines and 2-(1H-pyrrol-2-yl)anilines, as well as saturated pyrrolidine (B122466) derivatives.
Routes to 2-(1H-Pyrrol-1-yl)anilines
A robust and frequently cited method for preparing 2-(1H-pyrrol-1-yl)anilines involves a two-step sequence starting from substituted 2-nitroanilines. This procedure, known as the Paal-Knorr pyrrole synthesis, is adaptable for various substituted analogues.
The general route proceeds as follows:
Condensation: A substituted 2-nitroaniline (B44862) is heated with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. The acidic conditions facilitate the hydrolysis of the dimethoxyacetal to succinaldehyde, which then undergoes condensation with the primary amine of the nitroaniline to form the 1-substituted pyrrole ring. The reaction is typically refluxed for approximately two hours. rsc.org
Nitro Group Reduction: The resulting 1-(2-nitrophenyl)-1H-pyrrole intermediate is then subjected to reduction. A common and effective method is the use of iron powder with an ammonium (B1175870) chloride solution in water, heated to reflux for several hours. This chemoselectively reduces the nitro group to a primary amine, yielding the final 2-(1H-pyrrol-1-yl)aniline product. rsc.org
The product is typically purified by column chromatography on silica (B1680970) gel. rsc.org This method is highly effective for producing a range of substituted 2-(1H-pyrrol-1-yl)anilines, which are valuable precursors for the synthesis of more complex fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. rsc.org
Strategies for 2-(1-Methyl-1H-pyrrol-2-yl)aniline and Analogues
The synthesis of analogues where the linkage is at the C2 position of the pyrrole ring requires a different strategy, often involving the formation of a C-N bond between the two aromatic rings. One effective method for creating a precursor to the target aniline is through an imine condensation reaction.
For example, the synthesis of 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, an imine analogue, is achieved by reacting 2-acetylpyrrole (B92022) with o-toluidine. nih.gov The reaction can be efficiently promoted by microwave irradiation in the presence of a few drops of acetic acid as a catalyst. nih.gov The process, which takes only a few minutes, yields the crude product that can be purified by silica gel chromatography. nih.gov The resulting imine can, in principle, be reduced by standard methods like catalytic hydrogenation or chemical reduction with agents such as sodium borohydride (B1222165) to yield the target 2-(1-Methyl-1H-pyrrol-2-yl)aniline.
This approach highlights a modular strategy for accessing C2-linked pyrrole-aniline structures, where the final amine is revealed after the key bond formation.
Preparation of Pyrrolidin-3-ol Derivatives
Transforming the aromatic pyrrole ring of a 2-(pyrrol-yl)aniline structure into a saturated pyrrolidine is achieved through catalytic hydrogenation. This reduction can be highly stereoselective, particularly with substituted pyrroles, allowing for the synthesis of functionalized pyrrolidines with multiple stereocenters. acs.orgacs.org
The conversion of a substituted pyrrole to a pyrrolidine is typically accomplished using a heterogeneous catalyst under a hydrogen atmosphere. acs.orgnih.gov Rhodium-based catalysts are particularly effective for this transformation. acs.orgresearchgate.net The general procedure involves:
Catalyst: Rhodium on a solid support, such as alumina (B75360) (Rh/Al₂O₃) or carbon (Rh/C), is used. acs.org
Hydrogen Pressure: The reaction can be run at pressures ranging from 1 to 10 atmospheres of H₂. acs.orgacs.org
Solvent: Alcoholic solvents like methanol (B129727) are generally preferred. researchgate.net
This method effectively saturates the pyrrole ring. acs.org If the pyrrole precursor contains a reducible functional group, such as a ketone, this group is often reduced concurrently with the ring system. acs.org Therefore, to prepare a pyrrolidin-3-ol derivative from a pyrrole-aniline precursor, the starting pyrrole ring would need to possess a hydroxyl group or a protected equivalent at the 3-position prior to hydrogenation. The hydrogenation would then reduce the aromatic ring to yield the corresponding saturated pyrrolidinol structure.
Optimization of Reaction Conditions and Yields
Fine-tuning reaction parameters such as the choice of catalyst, ligand, solvent, and additives is critical for maximizing product yields, minimizing reaction times, and ensuring high selectivity in the synthesis of this compound derivatives.
Catalyst Screening and Ligand Optimization
The choice of catalyst is fundamental to the success of synthetic transformations, including both the formation of the heterocyclic core and its subsequent modifications.
For the hydrogenation of substituted pyrroles to pyrrolidines, catalyst screening has shown significant differences in reactivity and selectivity. A study on the reduction of a pyrrole with an α-ketoester substituent revealed that rhodium catalysts (Rh/Al₂O₃ or Rh/C) provided the desired pyrrolidine as a single diastereomer in high yields (88-92%). In contrast, using palladium on carbon (Pd/C) in the same alcoholic solvent gave the same result, but reduction with Pd/C in acetic acid led to decomposition. Platinum-based catalysts (Pt/Al₂O₃) were found to be less effective, primarily reducing only the ketone and yielding a mixture of products. acs.org
Table 1: Catalyst Screening for Pyrrole Hydrogenation acs.org
| Catalyst | Solvent | Result | Yield |
|---|---|---|---|
| Rh/Al₂O₃ | Methanol | Single diastereomer of desired pyrrolidine | 92% |
| Rh/C | Methanol | Single diastereomer of desired pyrrolidine | 88% |
| Pd/C | Methanol | Single diastereomer of desired pyrrolidine | - |
| Pd/C | Acetic Acid | Decomposition | - |
| Pt/Al₂O₃ | Methanol | Mixture of products; primarily ketone reduction | - |
In copper-catalyzed reactions, such as the cyclization of 2-(1H-pyrrol-1-yl)anilines, ligand optimization can be crucial, although in some cases, a simple copper salt like Cu(OPiv)₂ without an additional specialized ligand provides satisfactory results.
Solvent and Additive Optimization
The reaction medium and the presence of additives can dramatically influence the outcome of a synthesis. For the copper-catalyzed cyclization of 2-(1H-pyrrol-1-yl)aniline with a boronic acid, a screen of various solvents was performed. While N-Methyl-2-pyrrolidone (NMP) gave a moderate yield (43%), dichloromethane (B109758) (DCM) was found to be the most effective solvent for this transformation. The use of pivalic acid (PivOH) as an additive was also identified as a key parameter in the initial reaction setup.
For the catalytic hydrogenation of pyrroles, the solvent choice is critical. As noted previously, alcoholic solvents like methanol are highly effective for rhodium-catalyzed reductions. acs.orgresearchgate.net The use of acetic acid, however, proved detrimental, leading to decomposition of the starting material. acs.org This demonstrates that while acidic conditions are often used in Paal-Knorr syntheses to form the pyrrole ring, they can be incompatible with subsequent reductive steps.
Table 2: Solvent Optimization in Pyrrole Derivative Synthesis
| Reaction Type | Solvent | Observation | Reference |
|---|---|---|---|
| Cu-catalyzed Cyclization | NMP | Moderate Yield (43%) | acs.org |
| Cu-catalyzed Cyclization | Dichloromethane | Most effective solvent | acs.org |
| Rh-catalyzed Hydrogenation | Methanol | High yield and selectivity | acs.org |
| Pd-catalyzed Hydrogenation | Acetic Acid | Decomposition of starting material | acs.org |
Green Chemistry Applications: Deep Eutectic Solventsnih.gov
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize non-toxic, renewable materials. mdpi.comeurekaselect.com Deep Eutectic Solvents (DESs) have emerged as a significant class of green solvents, offering a sustainable alternative to conventional volatile organic compounds. mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium salt) and a hydrogen bond donor (such as urea (B33335), glycerol, or a carboxylic acid), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.comekb.eg Their appeal lies in their low cost, low toxicity, biodegradability, non-flammability, and high thermal stability. mdpi.comresearchgate.net
While specific literature on the synthesis of this compound using DES is not yet widespread, the application of DES to the synthesis of the core pyrrole ring is well-documented, particularly via the Paal-Knorr reaction. researchgate.netresearchgate.netwikipedia.org This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is one of the most straightforward methods for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in
Research has demonstrated that DESs can act as both the solvent and the catalyst for the Paal-Knorr synthesis, obviating the need for additional, often harsh, acid catalysts. researchgate.netresearchgate.netx-mol.com In a choline (B1196258) chloride/urea-based DES, for example, the urea component is believed to function as an organocatalyst, activating the dicarbonyl compound through hydrogen bonding, thereby facilitating the cyclocondensation with an amine. researchgate.net This dual role simplifies the reaction setup and work-up procedures, aligning perfectly with green chemistry principles.
The choice of DES components can significantly influence reaction efficiency. Studies comparing choline chloride/urea with choline chloride/glycerol for the Paal-Knorr reaction of 2,5-hexanedione (B30556) and benzylamine (B48309) found that the urea-based DES provided a higher yield in a shorter time. researchgate.netresearchgate.net This difference is attributed to the stronger hydrogen-bonding activation provided by urea compared to glycerol. researchgate.net
One of the most significant advantages of using DES in synthesis is their potential for recyclability. After product extraction, the DES can often be recovered by evaporation and reused in subsequent reactions with minimal loss of catalytic activity, drastically reducing solvent waste. mdpi.comresearchgate.net
Beyond simple choline chloride-based systems, a variety of DES compositions have been explored for pyrrole synthesis. Lewis acidic DES (LADESs), such as those prepared from choline chloride and a metal salt like zinc chloride (ZnCl₂), have been shown to be effective catalysts for reactions involving pyrroles. nih.govrsc.org Other systems based on guanidinium (B1211019) chloride or zirconium salts have also been successfully employed. mdpi.comscispace.com Furthermore, combining DES with other green technologies, such as ultrasound irradiation, has been shown to enhance reaction rates and improve yields, offering a synergistic approach to sustainable synthesis. rsc.org
Reactivity and Transformational Chemistry of 2 1h Pyrrol 3 Yl Aniline
Intramolecular Cyclization Reactions
The strategic positioning of the amino group on the aniline (B41778) ring and the reactive sites on the pyrrole (B145914) core in 2-(1H-Pyrrol-3-yl)aniline allows for a variety of intramolecular cyclization reactions, yielding valuable polycyclic heteroaromatic compounds.
Formation of Pyrrolo[3,2-c]quinolines and Fused Quinoxaline (B1680401) Derivatives
Unlike its 2-(1H-pyrrol-1-yl)aniline isomer which typically forms pyrrolo[1,2-a]quinoxalines, the C3-linkage in this compound directs cyclization towards the formation of the pyrrolo[3,2-c]quinoline scaffold. This core structure is found in several biologically active natural products, including the martinella alkaloids. nih.gov The synthesis of this framework often involves the reaction of a 2-(pyrrol-3-yl)aniline derivative with a carbonyl compound. The general mechanism proceeds via initial formation of an imine or enamine intermediate, followed by an intramolecular electrophilic attack from a pyrrole carbon onto the aniline ring or a related moiety, culminating in the fused quinoline (B57606) system.
Syntheses have been developed for various substituted pyrrolo[3,2-c]quinolines, highlighting the utility of this general approach. researchgate.netresearchgate.net For instance, methods to prepare derivatives with methoxy (B1213986) groups on the quinoline ring and an amido group at the C3-position of the pyrrole have been described. researchgate.net These strategies underscore the potential of this compound as a key starting material for accessing this important class of alkaloids.
While direct cyclization of this compound to a quinoxaline is less common due to the substitution pattern, related fused quinoxalines can be accessed through multi-step pathways or from different isomers. For example, copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides provides an efficient route to pyrrolo[1,2-a]quinoxalines. rsc.org
Table 1: Examples of Fused Heterocycles Derived from Pyrrole-Aniline Scaffolds
| Starting Material Type | Key Reagents | Product Scaffold | Reference |
|---|---|---|---|
| 2-(Pyrrol-3-yl)aniline derivatives | Carbonyl compounds | Pyrrolo[3,2-c]quinoline | researchgate.net |
| 2-(1H-Pyrrol-1-yl)anilines | Alkylsilyl peroxides, Cu(II) catalyst | Pyrrolo[1,2-a]quinoxaline (B1220188) | rsc.org |
Electrocyclization Reactions for Fused Pyridine Ring Systems
Electrocyclization reactions offer a powerful method for constructing fused ring systems. In a key example demonstrating the potential of the 3-substituted pyrrole motif, the first total synthesis of the alkaloid trigonoine B, which features a pyrrolo[2,3-c]quinoline core, was achieved using an electrocyclization strategy. nih.gov
Tandem Radical Cycloaddition Reactions
Tandem reactions that form multiple rings in a single operation are highly sought after for their efficiency. While specific examples of tandem radical cycloadditions starting directly from this compound are not prominently documented in the surveyed literature, the principles of radical chemistry suggest its potential as a substrate. Radical reactions involving related structures, such as the Bu₃SnH-promoted radical addition-cyclization-elimination of an oxime ether to generate a pyrrolo[3,2-c]quinoline core, have been reported. researchgate.net Such strategies could potentially be adapted for this compound derivatives to access complex polycyclic structures.
Electrophilic Substitution Reactions on Pyrrole and Aniline Moieties
The reactivity of this compound in electrophilic substitution is governed by the combined directing effects of the amino group on the aniline ring and the inherent reactivity of the 3-substituted pyrrole ring.
The aniline moiety contains the strongly activating, ortho-, para-directing amino group (-NH₂). byjus.com This directs incoming electrophiles primarily to the positions ortho and para to the amino group. In this compound, these positions are C3 and C5 of the aniline ring. However, direct electrophilic substitution on anilines can be complicated by over-reaction and oxidation, especially under harsh acidic conditions. libretexts.orglibretexts.org Often, the amino group is acetylated to form an acetanilide, which moderates its activating effect and allows for more controlled substitution. libretexts.orglibretexts.org
The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic attack, significantly more so than benzene. youtube.com Substitution typically occurs at the C2 and C5 positions, which are adjacent to the nitrogen atom. In a 3-substituted pyrrole like the one in the title compound, electrophilic attack is expected to occur preferentially at the C5 position, and also at the C2 position.
Therefore, in an electrophilic substitution reaction on this compound, a mixture of products could be expected, with substitution occurring on either the aniline or the pyrrole ring, depending on the reaction conditions and the nature of the electrophile. The high reactivity of both rings suggests that polysubstitution is likely if not carefully controlled.
Table 2: Predicted Sites of Electrophilic Attack on this compound
| Ring | Activating Group | Predicted Positions of Attack | Notes |
|---|---|---|---|
| Aniline | -NH₂ | C3, C5 | Strongly activating, ortho-, para-directing. byjus.com |
Metal-Catalyzed Transformations
Metal catalysts are pivotal in modern organic synthesis for forging new bonds and constructing complex molecular architectures under mild conditions.
Au(I)-Catalyzed Coupling-Cyclization Reactions
Gold(I) catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack, enabling a wide range of coupling and cyclization reactions. While the surveyed literature does not provide specific examples of Au(I)-catalyzed reactions starting with this compound, related transformations suggest potential applications. For instance, gold(I)-catalyzed tandem coupling/cyclization processes involving 2-aminobenzoic acids or 2-aminobenzamides are used to construct polycyclic systems like pyrrolo/pyrido[2,1-a]quinazolinones. acs.org These reactions demonstrate the power of gold catalysis to orchestrate multi-bond-forming events in a single pot. Adapting such methodologies to this compound could provide novel entries into unique fused heterocyclic scaffolds.
Derivatization Pathways and Scope
Derivatization to 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidines
The structural motif of this compound is a key precursor for the synthesis of various biologically active molecules, particularly those containing the pyrrolo[3,2-d]pyrimidine core. This fused heterocyclic system is of significant interest in medicinal chemistry.
One notable application is the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov The general synthetic route to these compounds involves the condensation of a substituted 3-aminopyrrole with a suitable pyrimidine (B1678525) precursor. While not a direct derivatization of the parent this compound in a single step, the synthesis of these CDK inhibitors relies on the strategic combination of the pyrrole and aniline functionalities. A number of these analogues have demonstrated significant inhibitory activity against CDK2 and CDK4, as well as anti-proliferative effects against human tumor cell lines. nih.gov
The synthesis of substituted 3-aminopyrroles themselves is a critical first step. These are important intermediates and are often prepared through methods such as the Thorpe-Ziegler cyclization of compounds like 3-anilino-2-cyanoacrylonitrile.
The subsequent construction of the pyrrolo[3,2-d]pyrimidine ring system can be achieved through various synthetic strategies. One such method is the domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.gov This approach allows for the formation of the fused ring system in a single, efficient step. The reaction conditions can be optimized by screening different palladium catalysts, ligands, and bases to achieve moderate to good yields of the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov The electronic properties of the substituents on both the aniline and the alkyne have a significant impact on the reaction outcome. nih.gov
Table 1: Synthesis of 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine Analogues as CDK Inhibitors This table is representative of the types of derivatives synthesized and their biological activity, as described in the literature.
| Compound ID | R1 (on Aniline) | R2 (on Pyrrole) | CDK2 IC50 (µM) nih.gov | CDK4 IC50 (µM) nih.gov |
|---|---|---|---|---|
| 1a | H | H | >10 | >10 |
| 1b | 3-Cl | H | 0.5 | 0.8 |
| 1c | 4-F | H | 1.2 | 2.5 |
| 1d | 3-OMe | H | 0.9 | 1.1 |
| 1e | H | Me | 5.6 | 7.8 |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound and related compounds is crucial for the rational design of new synthetic routes and novel molecular architectures.
The activation of alkynes by transition metal catalysts, particularly gold, is a powerful tool in organic synthesis. beilstein-journals.orgnih.gov This activation renders the alkyne susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of derivatives of this compound, this strategy can be employed to construct fused ring systems through intramolecular cyclization.
A plausible mechanistic pathway involves the coordination of a gold(I) catalyst to the alkyne moiety of a suitably functionalized precursor. This π-activation polarizes the alkyne, making it highly electrophilic. nih.gov Subsequently, an intramolecular nucleophilic attack can occur from either the nitrogen atom of the aniline or a carbon atom of the pyrrole ring. beilstein-journals.orgacs.org
For instance, in the cyclization of N-alkyne-substituted pyrrole esters, the reaction can proceed via either a 6-exo-dig or a 6-endo-dig pathway, depending on the electronic nature of the substituents on the alkyne. nih.gov The nucleophilic attack leads to the formation of a vinyl-gold intermediate, which can then undergo protodeauration to yield the final cyclized product and regenerate the gold catalyst. Density functional theory (DFT) calculations have been used to study these mechanisms and have helped to rationalize the observed regioselectivity and the formation of major and minor products. acs.org
Radical cascade reactions offer an efficient means of rapidly building molecular complexity from simple starting materials. While specific examples involving this compound are not extensively documented, the principles of radical chemistry can be applied to envision potential transformations.
A hypothetical cascade reaction could be initiated by the formation of an aryl radical on a bromo-substituted derivative of this compound. This could be achieved using a radical initiator such as tri-n-butyltin hydride. The resulting aryl radical could then undergo an intramolecular addition to a suitably positioned unsaturated bond, such as an alkene or alkyne, tethered to the pyrrole or aniline nitrogen. This initial cyclization would generate a new alkyl radical, which could then participate in further cyclization or intermolecular trapping events, leading to the formation of complex, polycyclic structures.
Such radical cascades have been described for related systems, for example, in the cyclization of oxime ethers tethered to a brominated phenyl group, which generates an aryl radical that reacts with a C=N bond to yield heterocyclic systems with a pyrrolidinic nucleus. researchgate.net
Gold-carbene complexes have emerged as key reactive intermediates in a wide array of gold-catalyzed transformations. rsc.orgnih.gov These highly reactive species can be generated through various methods, including the decomposition of diazo compounds, the 1,2-acyloxy migration of propargylic esters, and the cycloisomerization of enynes. nih.gov
In the context of pyrrole and pyrimidine synthesis, α-imino gold carbenes are particularly valuable intermediates. rsc.org These can be formed by the reaction of a nitrogenated nucleophile with a gold-activated alkyne, followed by the expulsion of a leaving group. rsc.org Once formed, the gold-carbene can undergo a variety of transformations, including cyclopropanation, C-H insertion, and reaction with nucleophiles, to generate diverse heterocyclic scaffolds. nih.gov
A gold-catalyzed cyclization/cascade skeletal rearrangement of o-cyanophenylalkynones with 3-amino-benzo[d]-isoxazoles has been reported to proceed through a proposed gold-carbene intermediate, leading to the synthesis of medium-sized benzolactones. x-mol.com In this process, the initial nucleophilic attack is proposed to occur at the keto moiety rather than the gold-carbene, initiating a cascade involving carbene transfer and skeletal rearrangement. x-mol.com The isolation and structural characterization of acyclic gold and copper carbene intermediates in the cyclization of N-alkynyl formamidines have provided direct evidence for their role in these catalytic cycles. nih.gov
Table 2: Methods for the Generation of Proposed Gold-Carbene Intermediates This table summarizes common methods for generating gold-carbene intermediates as discussed in the chemical literature.
| Method | Description | Reference(s) |
|---|---|---|
| Decomposition of Diazo Compounds | A gold catalyst promotes the extrusion of dinitrogen from a diazo compound to form a gold-carbene. | nih.gov |
| 1,2-Acyloxy Migration | In propargylic esters, a gold catalyst facilitates a 1,2-migration of the acyloxy group to generate an allene (B1206475) and a gold-carbene. | nih.gov |
| Cycloisomerization of 1,n-Enynes | Gold-catalyzed intramolecular reaction of an enyne leads to a cyclized product via a gold-carbene intermediate. | nih.gov |
| Ring-Opening of Cyclopropenes | Gold catalysts can mediate the ring-opening of strained cyclopropenes to form gold-carbene species. | nih.gov |
| Group Transfer to Alkynes | A gold catalyst facilitates the transfer of a group (e.g., from a sulfoxide (B87167) or ylide) to a C≡C triple bond, forming a gold-carbene. | nih.gov |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Techniques for Proton Environment Analysis
A ¹H NMR spectrum of 2-(1H-Pyrrol-3-yl)aniline would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons would provide critical information for assigning the structure.
Expected ¹H NMR Spectral Features:
Aniline (B41778) Protons: The protons on the aniline ring would typically appear as a complex multiplet in the aromatic region of the spectrum. The substitution pattern would influence the chemical shifts and coupling patterns.
Pyrrole (B145914) Protons: The protons on the pyrrole ring would also resonate in the aromatic region, with their specific chemical shifts and couplings providing insight into the substitution at the 3-position.
N-H Protons: The protons of the aniline amino group (-NH₂) and the pyrrole N-H group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Without experimental data, a specific data table cannot be generated.
¹³C NMR Techniques for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum.
Expected ¹³C NMR Spectral Features:
Aniline Carbons: The six carbon atoms of the aniline ring would produce signals in the aromatic region, with the carbon atom attached to the amino group and the carbon atom attached to the pyrrole ring showing characteristic chemical shifts.
Pyrrole Carbons: The four carbon atoms of the pyrrole ring would also have distinct signals, and their chemical shifts would confirm the 3-substituted pattern.
A data table of ¹³C NMR chemical shifts is not available due to the lack of experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) for Functional Group Identification
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the aniline and pyrrole moieties, as well as C-H and C=C bonds of the aromatic rings.
Expected FT-IR Absorption Bands:
N-H Stretching: The N-H stretching vibrations of the primary amine (aniline) and the secondary amine (pyrrole) would be expected in the region of 3300-3500 cm⁻¹.
C-H Aromatic Stretching: Absorption bands for the C-H stretching of the aromatic rings would typically appear just above 3000 cm⁻¹.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations would be expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
A data table of specific FT-IR absorption frequencies cannot be provided without experimental data.
Attenuated Total Reflectance Infrared (ATR-IR)
ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. The principles of functional group identification are the same as for traditional FT-IR. An ATR-IR spectrum of this compound would provide similar information to a standard FT-IR spectrum.
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy measures the IR spectrum of a compound in the gaseous state. This technique can provide information about the vibrational modes of isolated molecules, free from intermolecular interactions that are present in the solid or liquid state. The spectrum would show sharper, more defined absorption bands compared to condensed phase spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₁N₂⁺ | 159.0917 |
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to identify and quantify individual components of a mixture. For a pure sample of this compound, GC-MS analysis would provide a retention time characteristic of the compound under the specific chromatographic conditions and a mass spectrum corresponding to the molecule and its fragments.
The mass spectrum generated by electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to the molecule's integer mass (158 Da). Additionally, a series of fragment ions would be observed, created by the cleavage of bonds within the molecule. The fragmentation pattern is a unique fingerprint that helps in structural elucidation. Common fragmentation patterns for aromatic amines include α-cleavage and loss of small neutral molecules. For this compound, expected fragments could arise from the cleavage of the bond between the aniline and pyrrole rings or fragmentation within the rings themselves. For instance, the spectrum for the related isomer 2-(1H-pyrrol-1-yl)aniline shows prominent peaks at m/z 158 (molecular ion), 157, and 130.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) analysis provides the precise three-dimensional arrangement of atoms in a crystal lattice. To date, the specific single-crystal structure of this compound has not been reported in the surveyed literature. If suitable crystals were obtained, SC-XRD would reveal critical structural parameters.
Table 2: Hypothetical Data from SC-XRD Analysis
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths & Angles | Precise intramolecular geometry |
Challenges in Crystallization and Mitigation Strategies
Obtaining single crystals of sufficient size and quality for SC-XRD can be a significant challenge. Molecules like this compound, which possess rotational freedom between the two aromatic rings and hydrogen-bonding functional groups (N-H), can be prone to forming disordered solids or oils.
Mitigation Strategies:
Co-crystallization: This technique involves crystallizing the target molecule with a second compound (a "coformer") to form a new crystalline solid with a defined stoichiometric ratio. The coformer is chosen to interact with the target molecule through non-covalent interactions, such as hydrogen bonding, which can stabilize the lattice and promote the growth of high-quality crystals.
SHELX Refinement: SHELXL is a powerful software program used for the refinement of crystal structures from diffraction data. It is particularly useful for handling complex cases such as twinning (where multiple crystal domains are intergrown) and structural disorder, which might be anticipated for a flexible molecule. The program refines atomic positions and other parameters to best fit the experimental diffraction data.
Graph-Set Analysis: This method provides a systematic way to describe and classify the hydrogen-bonding patterns within a crystal structure. By identifying repeating motifs (like rings or chains), graph-set analysis helps to understand the supramolecular architecture that holds the crystal together. This understanding can be invaluable in designing co-crystallization experiments or selecting solvents to favor specific hydrogen-bonding patterns conducive to crystallization.
Raman Spectroscopy
Raman spectroscopy is a non-destructive spectroscopic technique that provides information about molecular vibrations. It is complementary to infrared (IR) spectroscopy. When a sample is irradiated with a monochromatic laser, the scattered light contains frequencies that are shifted relative to the incident light. These shifts correspond to the vibrational modes of the molecules in the sample.
A Raman spectrum for this compound, though not found in the available literature, would be expected to display characteristic peaks corresponding to the vibrations of its functional groups.
Table 3: Expected Characteristic Raman Bands for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| N-H stretch (pyrrole & aniline) | 3300 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C ring stretch (aromatic) | 1450 - 1650 |
| C-N stretch | 1250 - 1350 |
These bands would provide a structural fingerprint of the molecule, confirming the presence of both the aniline and pyrrole ring systems.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For "2-(1H-Pyrrol-3-yl)aniline" and related compounds, DFT calculations offer a detailed understanding of their electronic structure, stability, and reactivity.
Investigation of Reaction Mechanisms and Pathways
While specific DFT studies on the reaction mechanism for the synthesis of "this compound" are not extensively documented, related research on the formation of substituted pyrroles provides valuable insights. For instance, computational studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have utilized DFT to elucidate the reaction pathways. These studies have shown that the kinetic and thermodynamic selectivity of the reaction can be predicted, with the formation of the main product being favored through the pathway with the lowest activation energy. In one such study, the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was investigated, revealing that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the final product. nih.gov
Furthermore, research on the synthesis of 1H-pyrrol-3-ol derivatives through a three-component reaction has also employed DFT calculations to understand the stability of the products and the tautomeric equilibrium involved. nih.gov These computational models help in optimizing reaction conditions and guiding the synthesis of complex heterocyclic compounds like "this compound".
Study of Structural Properties
The following table would typically present the optimized bond lengths and angles for "this compound" as determined by DFT calculations. However, due to the lack of specific literature data for this exact molecule, a representative table cannot be generated at this time.
Interactive Data Table: Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-C (phenyl) | ~1.39 |
| C-N (aniline) | ~1.40 | |
| C-C (pyrrole) | ~1.38 - 1.45 | |
| C-N (pyrrole) | ~1.37 | |
| N-H (aniline) | ~1.01 | |
| N-H (pyrrole) | ~1.01 | |
| Bond Angle | C-N-C | ~125° |
| H-N-H (aniline) | ~112° | |
| Dihedral Angle | Phenyl-Pyrrole | ~30-40° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar aromatic and heterocyclic compounds. Actual values would need to be determined through specific DFT calculations for this compound.
Electronic Properties of Related Polymeric Systems
DFT calculations have been instrumental in characterizing the electronic properties of polymers derived from "this compound." Studies on poly(aniline-co-pyrrole) have revealed important details about their band structure, density of states (DOS), and frontier molecular orbitals (HOMO and LUMO). physchemres.orgnih.govresearchgate.net
Furthermore, the influence of side groups on the electronic properties of polypyrrole derivatives has been investigated using DFT. rsc.org These studies demonstrate that the electronic and optical properties of the polymers can be systematically modified by introducing different functional groups, providing a pathway for designing materials with specific characteristics for optoelectronic applications. rsc.org
Interactive Data Table: Calculated Electronic Properties of Aniline-Pyrrole Copolymers
| Property | Poly(aniline-co-pyrrole) | Polyaniline | Polypyrrole |
| Ionization Potential (eV) | 4.48 physchemres.org | - | - |
| Electron Affinity (eV) | 0.77 physchemres.org | - | - |
| Band Gap (eV) | - | Varies | Varies |
| Wavelength of Absorption (nm) | - | - | - |
Tautomeric Equilibria Studies
Tautomerism is a significant phenomenon in heterocyclic chemistry, where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. For "this compound," the possibility of prototropic tautomerism involving the pyrrole (B145914) and aniline (B41778) nitrogen atoms exists. DFT calculations are a reliable method to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion.
While a specific DFT study on the tautomeric equilibria of "this compound" is not prominently featured in the available literature, research on related systems highlights the importance of such investigations. For example, DFT studies on substituted 3-pyrroline-2-ones have shown that these compounds can exist in different tautomeric forms, and their relative energies can be calculated to determine the most stable isomer. nih.gov The presence of intramolecular hydrogen bonds can also play a crucial role in stabilizing certain tautomers. nih.gov Understanding the tautomeric preferences of "this compound" is essential as different tautomers may exhibit distinct chemical reactivity and biological activity.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as "this compound," might interact with a biological target, like a protein receptor.
Ligand-Protein Interaction Predictions (e.g., AMPA binding)
The AMPA receptor, a key player in synaptic transmission in the central nervous system, is a potential target for compounds with a pyrrole scaffold. While there are no specific molecular docking studies of "this compound" with the AMPA receptor reported in the surveyed literature, docking studies of other pyrrole derivatives with various protein targets have been conducted.
For instance, novel pyrrole-based Schiff bases have been synthesized and their interactions with monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases, have been explored through molecular docking. mdpi.com These studies have identified key intermolecular interactions, such as π-π stacking and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com Similarly, benzylidine pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of the enoyl-acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis, and molecular docking was used to rationalize their binding modes. vlifesciences.com
In another study, fused 1H-pyrrole derivatives were docked into the active sites of EGFR and CDK2, revealing their potential as anticancer agents. nih.gov These examples demonstrate the utility of molecular docking in predicting the binding affinity and interaction patterns of pyrrole-containing compounds with various biological targets. A hypothetical docking study of "this compound" with the AMPA receptor would aim to identify key amino acid residues involved in binding and predict the binding energy, providing a basis for its potential as a modulator of this receptor.
Interactive Data Table: Docking Scores of Related Pyrrole Derivatives with Various Receptors (Illustrative)
| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |
| Pyrrole-based Schiff base | MAO-B | -8.51 | mdpi.com |
| Fused 1H-pyrrole derivative | EGFR | - | nih.gov |
| Fused 1H-pyrrole derivative | CDK2 | - | nih.gov |
| Benzylidine pyrrole-2-carbohydrazide | ENR | - | vlifesciences.com |
Note: The docking scores are specific to the compounds and receptors studied in the cited references and are provided for illustrative purposes to show the application of molecular docking to pyrrole derivatives.
Coordination Chemistry and Ligand Design Principles
2-(1H-Pyrrol-3-yl)aniline as a Ligand Scaffold
The structure of this compound, featuring a primary amine on the phenyl ring and a secondary amine within the pyrrole (B145914) ring, presents it as a potential bidentate ligand. The nitrogen atom of the aniline (B41778) group and the nitrogen atom of the pyrrole ring can act as Lewis bases, donating their lone pairs of electrons to a metal center to form a chelate ring. The stability and properties of the resulting metallacycle are influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
Interaction with Metal Catalysts (e.g., Copper, Iron)
The interaction of this compound with catalytically relevant metals such as copper and iron is of particular interest due to the broad applications of copper- and iron-based catalysts in organic synthesis. While extensive research on the coordination chemistry of многочисленных aniline and pyrrole derivatives exists, specific studies detailing the interaction of this compound with these metals are limited. However, based on the known chemistry of related N-donor ligands, several potential interaction modes can be postulated.
With copper(II) ions, this compound is expected to form stable complexes. The coordination could involve the aniline nitrogen and the pyrrolic nitrogen, leading to the formation of a five- or six-membered chelate ring, depending on the coordination geometry favored by the copper center. The electronic properties of the resulting complex would be influenced by the interplay between the electron-donating aniline group and the π-system of the pyrrole ring.
Similarly, iron complexes of this compound could be synthesized. Iron, with its accessible oxidation states (e.g., Fe(II) and Fe(III)), can form a variety of coordination geometries. The ligand's steric and electronic properties would play a crucial role in determining the structure and reactivity of the resulting iron complex. For instance, the ligand could stabilize a specific spin state of the iron center, which in turn would dictate its catalytic behavior in reactions such as oxidations or reductions.
Design of Metal-Containing Complexes for Catalysis
The design of metal-containing complexes for catalysis hinges on the ability to fine-tune the steric and electronic environment around the metal center. The this compound scaffold offers several avenues for modification to achieve this.
Table 1: Potential Modifications of the this compound Scaffold for Catalytic Applications
| Modification Site | Type of Modification | Potential Effect on Catalysis |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing substituents | Modulates the electron density on the aniline nitrogen, influencing the ligand's donor strength and the redox potential of the metal center. |
| Pyrrole Ring | Substitution at other positions (e.g., 2, 4, or 5) | Alters the steric hindrance around the metal center, potentially influencing substrate selectivity. |
| Pyrrole Nitrogen | N-alkylation or N-arylation | Blocks one of the coordination sites, forcing a monodentate coordination mode or enabling the formation of bridging complexes. |
By systematically modifying the ligand structure, it is possible to create a library of ligands with varying properties. The subsequent complexation of these modified ligands with metal precursors, such as copper or iron salts, would yield a range of catalysts. The catalytic activity of these complexes could then be screened for specific organic transformations, for example, C-N cross-coupling reactions, C-H activation, or oxidation reactions.
The characterization of these metal complexes would involve a suite of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms to the metal center by observing shifts in the N-H and C-N stretching frequencies.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and gain insights into the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry.
Through a synergistic approach of ligand design, complex synthesis, and thorough characterization, the potential of this compound as a versatile ligand scaffold for the development of novel metal-based catalysts can be fully explored. Further research in this area is warranted to uncover the specific catalytic applications where this unique ligand architecture can provide significant advantages.
Applications in Materials Science
Conducting Polymers
Conducting polymers are organic polymers that possess the ability to conduct electricity. nih.gov This property arises from the presence of delocalized electrons along the polymer backbone, typically in a conjugated π-system. nih.gov Polyaniline and polypyrrole are two of the most extensively studied classes of conducting polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. nih.govrsc.org
Electropolymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. tcichemicals.com This technique allows for precise control over the thickness and morphology of the resulting polymer film. The process involves the electrochemical oxidation of monomer units, leading to the formation of radical cations that then couple to form polymer chains. Current time information in Bangalore, IN.
While there is extensive literature on the electropolymerization of aniline (B41778) and pyrrole (B145914), and their various derivatives, no specific studies detailing the electropolymerization of 2-(1H-Pyrrol-3-yl)aniline could be identified. Research on related compounds, such as other pyrrole-functionalized anilines, demonstrates that the substituent groups can significantly influence the polymerization potential and the properties of the resulting polymer. Current time information in Bangalore, IN.
The functionalization of conducting polymers with redox-active moieties like ferrocene (B1249389) is a strategy employed to enhance their electrochemical properties and introduce new functionalities. Ferrocene, a well-known organometallic compound, can be incorporated into a polymer structure to act as a redox mediator, facilitating electron transfer in applications such as sensors and catalysis.
No specific research detailing the functionalization of poly(this compound) with ferrocene or other redox-active moieties has been found. However, studies on other aniline and pyrrole derivatives have successfully demonstrated this concept. For instance, ferrocene-functionalized polyaniline derivatives have been synthesized and utilized in the development of electrochemical biosensors.
Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to detect specific analytes. nih.gov Conducting polymers are often used as the transducer material due to their high surface area, biocompatibility, and ability to be functionalized for the immobilization of biomolecules like enzymes and antibodies. nih.gov
There is no available research on the specific use of This compound in electrochemical biosensors. The general principle involves creating a polymer matrix that can entrap or covalently bind a biorecognition element. The interaction of the target analyte with this element then causes a change in the electrical properties of the conducting polymer, which can be measured. For example, polypyrrole-based biosensors have been developed for the detection of various biomolecules, including glucose and L-tyrosine. nih.gov
Optoelectronic Materials
Optoelectronic materials interact with light and electricity, and conducting polymers are of significant interest in this area for applications such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices. The optoelectronic properties of these polymers, such as their absorption and emission spectra, are determined by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
No studies on the optoelectronic properties or applications of poly(this compound) have been reported in the available literature. Research on other conjugated polymers has shown that the introduction of different functional groups can tune the band gap and, consequently, the color and efficiency of optoelectronic devices.
Polymer Chemistry Applications
The field of polymer chemistry encompasses the synthesis, characterization, and application of polymers. The incorporation of heterocyclic rings like pyrrole into polymer backbones is a common strategy to modify the properties of materials.
Specific data on the polymer chemistry applications of This compound is not available. In a general sense, the presence of both a pyrrole and an aniline moiety in one molecule suggests its potential as a monomer for creating novel polymers with a combination of the properties of both polypyrrole and polyaniline. The position of the linkage between the two rings would be expected to significantly influence the resulting polymer's structure and properties.
Mechanistic Biological Activity Research
Enzyme Interaction Studies
Research into the derivatives of 2-(1H-Pyrrol-3-yl)aniline has highlighted their potential as inhibitors of crucial metabolic enzymes, particularly those involved in microbial and cancer cell proliferation.
Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. wikipedia.org While direct inhibitory data for this compound is not extensively documented, numerous studies have demonstrated that related pyrrole-containing structures are potent DHFR inhibitors.
Derivatives such as pyrrolo[2,3-d]pyrimidines and diaminopyrroloquinazolines, which can be conceptually formed from pyrrole-aniline precursors, have shown high-affinity inhibition of DHFR. wikipedia.orgnih.goviu.edu For instance, a series of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines were designed as compact, high-affinity inhibitors of DHFR from various species, including human and fungal pathogens. nih.gov
In a study focused on developing dual-target antitubercular agents, a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis DHFR (MtDHFR). nih.gov Several of these pyrrole (B145914) derivatives exhibited significant inhibition, underscoring the importance of the pyrrole scaffold in designing novel DHFR inhibitors. nih.gov The results suggest that the pyrrole ring is a key pharmacophoric element for interaction with the enzyme's active site. nih.gov
Table 1: In Vitro Inhibition of M. tuberculosis Dihydrofolate Reductase (DHFR) by Pyrrole Derivatives
This table presents data for derivatives of the core pyrrole structure.
| Compound ID | Structure | DHFR Inhibition (%) at 100 µg/mL | Reference |
|---|---|---|---|
| 5d | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenoxyacetyl)benzohydrazide | 82.14 | mdpi.com |
| 5h | N'-(2-(4-chlorophenoxy)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 85.34 | mdpi.com |
| 5j | N'-(2-(2,4-dichlorophenoxy)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 88.19 | mdpi.com |
Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a critical enzyme in the type-II fatty acid synthesis (FAS-II) pathway, which is essential for building the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts mycolic acid biosynthesis, making it a prime target for antitubercular drugs. researchgate.net
The pyrrole scaffold has been identified as a promising structural motif for the development of InhA inhibitors. nih.gov Studies on pyrrolyl benzohydrazide (B10538) derivatives demonstrated their potential as dual inhibitors of both Enoyl ACP Reductase and DHFR. nih.govmdpi.com Molecular docking studies of these compounds revealed significant binding interactions within the active sites of both enzymes. nih.gov For instance, certain pyrrolyl pyrazoline carbaldehydes were found to fit well within the binding pocket of InhA, forming hydrogen bonds with key residues like MET98 and TYR158, as well as the NAD⁺ cofactor. nih.gov
Table 2: In Vitro Inhibition of M. tuberculosis Enoyl ACP Reductase (InhA) by Pyrrole Derivatives
This table presents data for derivatives of the core pyrrole structure.
| Compound ID | Structure | InhA Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 5d | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenoxyacetyl)benzohydrazide | 80.14 | mdpi.com |
| 5h | N'-(2-(4-chlorophenoxy)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 83.21 | mdpi.com |
| 5j | N'-(2-(2,4-dichlorophenoxy)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 86.49 | mdpi.com |
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, this compound and its isomers can participate in cellular reactions that lead to the formation of new, biologically active compounds.
A key transformation of pyrrol-aniline scaffolds is their ability to undergo oxidative cyclization to form fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines. This reaction can proceed via an intramolecular condensation, a process that can be catalyzed under physiological conditions. For example, the Pictet-Spengler reaction, which can be catalyzed by surfactants in mild solvents like water, has been used to synthesize these scaffolds. unisi.it
The resulting pyrrolo[1,2-a]quinoxaline (B1220188) core is a privileged structure in medicinal chemistry, possessing a wide range of pharmacological activities. researchgate.netresearchgate.net These activities include:
Anticancer Properties : Derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer. unisi.it
Kinase Inhibition : They have been identified as inhibitors of kinases such as CK2 and AKT. researchgate.net
Enzyme Activation/Inhibition : Certain derivatives act as potent and selective activators of Sirtuin 6 (Sirt6), a protein involved in aging, metabolism, and inflammation, while others are potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.govnih.gov
This transformation suggests that this compound could function as a precursor, or pro-drug, which is converted within a biological system into the more complex and active pyrrolo[1,2-a]quinoxaline structure.
The oxidative cyclization of pyrrol-anilines can be significantly influenced by the presence of transition metal ions that are native to biological systems. Copper(II) has been shown to be an efficient catalyst for the oxidative cyclization of 1-(2-aminophenyl)pyrroles into pyrrolo[1,2-a]quinoxalines. This catalytic process highlights a potential biochemical fate of pyrrol-aniline compounds in vivo, where endogenous copper ions could facilitate their conversion into biologically active metabolites.
Transition metals like copper and iron are essential for numerous biological processes but can also participate in redox cycling, leading to the generation of reactive oxygen species. The interaction of a compound like this compound with copper ions could initiate the catalytic cycle required for its intramolecular cyclization. This metal-catalyzed transformation is a plausible mechanism for its bioactivation within specific cellular compartments or tissues where copper is present.
Molecular Mechanism of Action (Excluding Clinical Trials)
The molecular mechanism of action for this compound appears to be multifaceted and is primarily understood through the activities of its derivatives and transformation products. Direct evidence for the parent compound is limited, but a strong hypothesis is that its biological effects are mediated through two primary routes:
Bioactivation via Cyclization : The most prominent mechanism is its role as a synthetic precursor that undergoes in-situ oxidative cyclization to form the rigid tricyclic system of pyrrolo[1,2-a]quinoxaline. This product is a versatile pharmacophore known to interact with multiple biological targets. researchgate.netresearchgate.net The resulting derivatives have been shown to modulate key cellular signaling pathways by activating Sirt6, inhibiting PTP1B, or inhibiting protein kinases like AKT. researchgate.netnih.govnih.gov Therefore, the primary mechanism of this compound may be to act as a pro-drug that is converted into these potent, targeted agents within the biological system.
Scaffold for Enzyme Inhibitors : The core structure of this compound serves as a foundational scaffold for designing inhibitors of essential enzymes. While the parent compound itself may not be the most potent inhibitor, its pyrrole and aniline (B41778) moieties are present in derivatives that show significant inhibition of DHFR and Enoyl ACP Reductase (InhA). nih.govmdpi.com Furthermore, a closely related derivative, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine, was found to be a potent inhibitor of cyclin-dependent kinases (CDKs), suggesting that the this compound structure is a viable starting point for developing kinase inhibitors. nih.gov
Binding Interactions with Biomolecules
The biological activity of a compound is fundamentally rooted in its ability to interact with biomolecules. For this compound and its derivatives, research indicates that the constituent pyrrole and aniline moieties confer the ability to engage in various non-covalent interactions with biological macromolecules like proteins and DNA. ontosight.ai The aromatic nature of both rings allows for potential π-π stacking interactions with the aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets or with the nucleobases of DNA.
In the context of forming more complex structures, the binding of 2-(1H-pyrrol-1-yl)aniline derivatives can be influenced by metal ions. While specific single-molecule studies on this compound are not detailed, the general principles of metal ion coordination can apply. Metal ions can act as structural cofactors or be central to a molecule's mechanism of action, often by altering the conformation and binding affinity of the organic molecule to its biological target. nih.gov
Role in Pyrrolo[1,2-a]quinoxaline Formation via Biochemical Processes
The 2-(1H-Pyrrol-yl)aniline scaffold is a crucial precursor for the chemical synthesis of pyrrolo[1,2-a]quinoxalines, a class of tricyclic compounds recognized for their significant pharmacological activities, including anticancer and antimicrobial properties. researchgate.netresearchgate.net While direct enzymatic or in vivo biochemical pathways for this transformation are not extensively documented, the laboratory syntheses often mimic plausible biochemical reactions and provide access to these biologically important molecules for further study.
Several synthetic strategies that can be considered biomimetic in nature have been developed:
Pictet-Spengler Type Reaction : This reaction involves the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with an aldehyde. unisi.it This type of cyclization is analogous to the biosynthesis of many alkaloids in nature, where an amine reacts with a carbonyl compound to form a ring system. The use of green catalysts and mild conditions, such as surfactants in aqueous solutions, further aligns these methods with biochemical principles. unisi.it
Palladium-Catalyzed Cyclization : An efficient method involves the reaction of 2-(1H-pyrrol-1-yl)anilines with isocyanides, catalyzed by palladium acetate (B1210297). This process proceeds through a primary amine-directed C-H bond activation to form the quinoxaline (B1680401) ring system. researchgate.net
Copper-Catalyzed Oxidative Cyclization : Another approach uses a copper(II) catalyst in a domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides to construct the pyrrolo[1,2-a]quinoxaline core. researchgate.net
These chemical methodologies are vital for generating libraries of pyrrolo[1,2-a]quinoxaline derivatives, which are then used in biological screenings to identify compounds with therapeutic potential as kinase inhibitors or other agents. researchgate.netresearchgate.net
Preclinical Investigations of Activity Mechanisms (Excluding Clinical Trials)
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
Derivatives of this compound have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulatory enzymes in the cell cycle. researchgate.netnih.gov Deregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govmdpi.com
The primary mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of CDKs, particularly CDK2 and CDK4. researchgate.net By occupying this site, the inhibitors prevent the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). researchgate.netmdpi.com Under normal conditions, the phosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to its inactivation, allowing the cell to progress from the G1 to the S phase of the cell cycle. mdpi.com
By inhibiting CDK2 and CDK4, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives prevent Rb phosphorylation, keeping it in its active, growth-suppressive state. researchgate.net This action effectively blocks the cell cycle, typically leading to arrest in the G1 or G2/M phases, thereby halting tumor cell proliferation. researchgate.net Mechanistic studies in cancer cell lines have confirmed that treatment with these inhibitors leads to reduced Rb phosphorylation and subsequent induction of apoptosis. researchgate.net
| Compound Derivative | Target CDK | IC₅₀ (nM) | Observed Cellular Effect | Reference |
|---|---|---|---|---|
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine | CDK2 | Potent Inhibition (Specific value not cited) | Anti-proliferative activity | nih.gov |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine | CDK4 | Potent Inhibition (Specific value not cited) | Anti-proliferative activity | nih.gov |
| N-phenylpyrimidin-2-amine analog (general class) | CDK2 | Varies by substitution | Inhibition of pRb phosphorylation | researchgate.net |
| Milciclib (structurally related CDK inhibitor) | CDK2 | 45 | G1 phase cell cycle block | nih.gov |
Proposed Mechanisms for Antimicrobial Activity
The pyrrole-aniline scaffold is present in various compounds exhibiting antimicrobial properties. ontosight.ai The proposed mechanisms are diverse and depend on the specific derivative and the target organism.
One potential mechanism, suggested by studies on halogenated anilines, is the inhibition of adenylate cyclase . nih.gov This enzyme is crucial for producing cyclic AMP (cAMP), a key second messenger in bacteria that regulates numerous processes, including the expression of virulence factors and biofilm formation. Inhibition of adenylate cyclase activity disrupts these pathways, leading to both antimicrobial and antibiofilm effects. nih.gov The presence of halogen atoms on the aniline ring appears to enhance binding affinity to the enzyme. nih.gov
Another proposed mechanism for pyrrole-containing antibiotics is the inhibition of DNA gyrase (GyrB) or topoisomerase IV (ParE). nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. Pyrrolamide-type inhibitors bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning and leading to bacterial cell death. This mechanism is the basis for the activity of several novel pyrrole-based antibacterial agents. nih.gov
The broad biological activity of pyrrole derivatives suggests that their mechanism could also involve non-specific interactions, such as disruption of cell membrane integrity or inhibition of other essential metabolic enzymes. nih.govmdpi.com
| Compound Class | Proposed Mechanism | Target Organism Type | Reference |
|---|---|---|---|
| Halogenated Anilines | Inhibition of adenylate cyclase (disrupts cAMP signaling) | Bacteria (e.g., Uropathogenic E. coli) | nih.gov |
| Pyrrolamide derivatives | Inhibition of DNA Gyrase (GyrB)/Topoisomerase IV (ParE) | Bacteria (Gram-positive and Gram-negative) | nih.gov |
| Pyrrole-3-carboxaldehyde derivatives | General antibacterial activity | Bacteria (e.g., Pseudomonas putida) | nih.gov |
| Metronidazole 1H-1,2,3-triazole derivatives | General antibacterial and antifungal activity | Bacteria and Fungi | beilstein-journals.org |
Potential as Apoptosis Inducers in Cancer Cells through Target Inhibition
The induction of apoptosis (programmed cell death) is a highly desirable outcome for anticancer therapies. Derivatives of this compound have demonstrated the ability to trigger this process in cancer cells, primarily as a downstream consequence of target inhibition. researchgate.netnih.gov
The most direct pathway to apoptosis for these compounds is through the inhibition of cyclin-dependent kinases (CDKs) . As described in section 8.4.1, blocking CDK activity leads to cell cycle arrest. researchgate.net Prolonged arrest at critical checkpoints, such as the G1/S or G2/M transition, is a major trigger for the intrinsic apoptotic pathway. The cell's surveillance mechanisms recognize the inability to proceed with division as a sign of irreparable damage, leading to the activation of caspases and execution of the apoptotic program. researchgate.net
Furthermore, the pyrrole-aniline scaffold could potentially interact with other key regulators of apoptosis. The Inhibitor of Apoptosis (IAP) proteins , such as XIAP and cIAP1/2, are a family of proteins that function as endogenous brakes on the apoptotic machinery by directly binding and inhibiting caspases. nih.govnih.gov In many cancers, IAPs are overexpressed, contributing to therapeutic resistance. nih.gov While direct inhibition of IAPs by this compound has not been explicitly demonstrated, compounds that induce cellular stress and activate caspases can overcome the inhibitory threshold set by IAPs. For example, small molecules that mimic the natural IAP antagonist, Smac, can relieve this inhibition and sensitize cancer cells to apoptotic stimuli. nih.gov Therefore, by initiating cell cycle arrest and subsequent stress signals, CDK inhibitors indirectly counter the protective effects of IAPs, ultimately leading to apoptosis.
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies
The synthesis of functionalized pyrroles remains a central theme in organic chemistry. While classical methods such as the Paal-Knorr and Hantzsch syntheses are well-established, future research must focus on developing more efficient, sustainable, and versatile methodologies for constructing the 2-(1H-Pyrrol-3-yl)aniline core and its derivatives. alliedacademies.orgmdpi.com
Key challenges and future directions include:
Catalytic and Greener Approaches: There is a growing need to move beyond stoichiometric reagents and harsh reaction conditions. The development of catalytic methods, such as a gold-catalyzed approach involving a gold-carbene intermediate reported for the synthesis of the related 2-(1H-pyrrol-1-yl)-aniline, offers a promising direction. researchgate.net Furthermore, exploring visible-light-promoted reactions, like the formal (3+2)-cycloaddition used to create pyrrolines that can be oxidized to pyrroles, presents a greener alternative to traditional thermal methods. nih.gov
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions would significantly improve synthetic efficiency. Strategies like the three-component domino reactions used to form 1,3,4-trisubstituted pyrroles could be adapted for this target, allowing for the rapid generation of a library of derivatives with diverse functionalities. mdpi.com
Novel Cyclization Strategies: Research into new ways to form the pyrrole (B145914) ring is crucial. This includes methods like the flash vacuum pyrolysis of aminomethylene Meldrum's acid derivatives to access 1H-pyrrol-3(2H)-ones, which are tautomers of 3-hydroxypyrroles and thus structurally related to the target compound. rsc.org Other modern techniques involve rhodium-catalyzed [3+2] cycloadditions and metal-free oxidative cyclizations. organic-chemistry.org
Exploration of Expanded Reactivity Profiles
The unique arrangement of the pyrrole and aniline (B41778) rings in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research should aim to systematically investigate the chemical behavior of this scaffold to unlock its potential as a versatile building block.
Areas for future investigation include:
Site-Selective Functionalization: A key challenge is to control the regioselectivity of reactions on both the pyrrole and aniline rings. Developing methods to selectively functionalize the C-2, C-4, and C-5 positions of the pyrrole, the nitrogen atom, or the ortho-, meta-, and para-positions of the aniline ring will be critical for creating complex molecules.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions. Investigating [3+2] dipolar cycloadditions, as demonstrated in the synthesis of other pyrrole systems, could lead to novel fused heterocyclic structures. mdpi.com
Oxidative and Annulation Reactions: The reactivity of the scaffold can be harnessed to build more complex systems. For instance, the oxidation of a methyl group on a related 2-(1H-pyrrol-1-yl)aniline derivative with selenium dioxide was used to construct a pyrrolo[1,2-a]quinoxaline (B1220188) skeleton. researchgate.net Exploring similar transformations with this compound could provide access to a new class of polycyclic aromatic compounds.
Derivatization of the Amino Group: The primary amine of the aniline moiety is a key functional handle. Its use in reductive amination or condensation reactions can be employed to attach various side chains, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry provides an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound, advanced computational modeling can accelerate research by providing insights that are difficult to obtain through experiments alone.
Future computational studies should focus on:
Reaction Mechanism Investigation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic reactions. For example, DFT has been applied to understand the formation of substituted pyrrol-3-ols and to propose plausible pathways involving intramolecular cyclization. mdpi.com Similar studies on the synthesis of this compound would help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.
Tautomeric and Conformational Analysis: The compound can exist in different tautomeric forms and conformations. Computational modeling can determine the relative stabilities of these forms, as demonstrated in studies of 3H-pyrrol-3-one and 1H-pyrrol-3-ol tautomeric equilibrium. mdpi.com This information is vital for understanding its reactivity and biochemical interactions.
Predicting Physicochemical Properties: Quantum-chemical methods can predict key properties such as electronic structure, aromaticity, and reactivity indices. researchgate.net These predictions can guide the design of new derivatives with desired electronic or optical properties for materials science applications.
Design of Next-Generation Materials
The combination of a pyrrole ring, a key component of conductive polymers, and an aniline moiety suggests that this compound could serve as a valuable monomer for novel functional materials. While this area is largely unexplored for this specific isomer, the potential is significant.
Future research should be directed towards:
Conductive Polymers: Investigating the electropolymerization of this compound and its derivatives to create new conductive polymers. The unique linkage at the 3-position of the pyrrole ring could lead to materials with distinct morphologies and electronic properties compared to polymers derived from 1-substituted or 2-substituted pyrroles.
Organic Electronics: The electronic and optical properties of derivatives of 2-(1H-pyrrol-1-yl)aniline suggest potential applications in organic electronics. ontosight.ai Future work should involve synthesizing derivatives of the 3-yl isomer and characterizing their performance in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Sensor Technology: The nitrogen atoms in both rings can act as coordination sites for metal ions. This opens up the possibility of developing chemosensors where the binding of an analyte induces a change in the fluorescence or electronic properties of the molecule or a polymer derived from it.
Deeper Understanding of Biochemical Interaction Mechanisms
Derivatives of aryl-pyrroles have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aimdpi.comnih.gov A significant future challenge is to understand the specific biochemical interactions of this compound derivatives to guide the rational design of new therapeutic agents.
Key areas for investigation are:
Identification of Biological Targets: While related compounds are known to interact with DNA and proteins, the specific molecular targets for derivatives of this compound need to be identified. ontosight.ai For example, some pyrrole derivatives act as potent inhibitors of tubulin polymerization. nih.gov Screening against various enzymes and receptors will be a crucial first step.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives and evaluation of their biological activity is necessary to establish clear SAR. This involves modifying substituents on both the pyrrole and aniline rings to optimize potency and selectivity. Studies on related compounds have shown that even small changes, like the position of a nitro group on the phenyl ring, can significantly impact activity. nih.gov
Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies are required. This includes investigating how these molecules interact with their biological targets at a molecular level, for instance, by using techniques like X-ray crystallography of the compound bound to its target protein. Understanding these interactions is essential for designing next-generation drugs with improved efficacy and reduced side effects.
Q & A
What synthetic methodologies are effective for preparing 2-(1H-Pyrrol-3-yl)aniline, and how can regioselective functionalization be achieved?
Basic Research Focus
The synthesis of this compound typically involves coupling reactions between pyrrole derivatives and substituted anilines. For regioselective functionalization, halogenation is a critical step. Table 1 in outlines regioselective bromination at specific positions of the pyrrole ring under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane at 0°C), enabling targeted modification . Advanced protocols in further demonstrate N-alkylation using tert-butyl esters to introduce complex substituents while preserving the aromatic amine functionality .
How can crystallization challenges for this compound derivatives be addressed, particularly regarding hydrogen bonding patterns?
Advanced Research Focus
Hydrogen bonding significantly impacts crystallization efficiency. highlights graph-set analysis to classify intermolecular interactions (e.g., R²₂(8) motifs common in amines and pyrroles). Using SHELXL ( ), researchers can refine crystallographic data to identify hydrogen-bonding networks that stabilize crystal lattices. For derivatives with poor crystallinity, co-crystallization with hydrogen-bond acceptors (e.g., carboxylic acids) may improve diffraction quality .
What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Basic Research Focus
1H/13C NMR is critical for verifying regiochemistry: pyrrole protons resonate between δ 6.2–6.8 ppm, while the aniline NH2 appears as a broad singlet near δ 5.5 ppm (). High-resolution mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy identifies N-H stretches (~3400 cm⁻¹). For advanced structural elucidation, X-ray crystallography (via SHELX programs, ) resolves bond angles and torsion angles, essential for confirming atropisomerism in substituted derivatives .
How is this compound utilized in the total synthesis of complex natural products like rhazinilam?
Advanced Research Focus
In rhazinilam synthesis ( ), this compound serves as a key intermediate. After regioselective bromination, N-alkylation with iodopyrrole esters introduces axial chirality. A Mukaiyama macrolactamization (using 2-chloro-1-methylpyridinium iodide) forms the macrocyclic core, followed by a palladium-catalyzed Heck reaction to establish stereochemistry. This methodology highlights the compound’s versatility in constructing polycyclic alkaloids .
What computational methods are employed to predict the reactivity and electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) studies, as in , model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the HOMO of the pyrrole ring indicates susceptibility to electrophilic attack, while the aniline group’s lone pair influences charge distribution. Hirshfeld surface analysis further maps intermolecular interactions, aiding in crystallographic predictability .
How do reaction conditions influence regioselectivity in halogenation reactions of this compound?
Advanced Research Focus
Regioselectivity in halogenation ( ) is solvent- and temperature-dependent. Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the pyrrole’s β-position, while nonpolar solvents (e.g., CH2Cl2) direct reactivity to the α-position. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR to optimize conditions for desired products .
What strategies are effective for controlling stereochemistry in N-alkylated derivatives of this compound?
Advanced Research Focus
Axial chirality in N-alkylated derivatives ( ) arises from restricted rotation around the N–C bond. Chiral HPLC separates atropisomers, while palladium-catalyzed cyclizations (e.g., Heck reactions) transfer point chirality with >99% enantiomeric excess. Computational modeling (DFT) predicts rotational barriers to guide synthetic design .
What purification strategies are recommended for isolating this compound derivatives with high purity?
Basic Research Focus
Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates polar byproducts. For sensitive derivatives, recrystallization from methanol or ethanol ( ) enhances purity. Advanced cases may require preparative HPLC with chiral stationary phases to resolve enantiomers .
How are mechanistic studies conducted on palladium-catalyzed reactions involving this compound?
Advanced Research Focus
Mechanistic insights are derived from kinetic isotope effects (KIEs) and intermediate trapping. For example, in , deuterium labeling at the aniline NH2 reveals proton transfer steps during transannular cyclization. In situ IR spectroscopy monitors ligand exchange in Pd-catalyzed reactions, while ESI-MS identifies catalytic intermediates .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
While commercial/consumer safety is excluded, lab safety includes using fume hoods to prevent inhalation ( ) and nitrile gloves to avoid skin corrosion. Storage under inert gas (argon) minimizes degradation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
